Cas no 1420767-25-4 (7-Methyl Docetaxel)

7-Methyl Docetaxel 化学的及び物理的性質
名前と識別子
-
- 7-Methyl Docetaxel
- (alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4-methoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-me
- 1420767-25-4
- CHEBI:230043
- RPR-123142
- Q27278248
- SCHEMBL20143822
- FX7R2617C2
- UNII-FX7R2617C2
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- J-007594
- CABAZITAXEL METABOLITE (RPR123142)
- 10-Demethyl cabazitaxel
- RPR123142
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- インチ: InChI=1S/C44H55NO14/c1-23-27(56-38(51)33(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)32(47)30(23)41(44,6)7)28(54-9)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1
- InChIKey: CIHAXHLPSYZREI-BGKJQISDSA-N
- ほほえんだ: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)O
計算された属性
- せいみつぶんしりょう: 821.36225543g/mol
- どういたいしつりょう: 821.36225543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 14
- 重原子数: 59
- 回転可能化学結合数: 14
- 複雑さ: 1670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 213Ų
7-Methyl Docetaxel 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M320030-25mg |
7-Methyl Docetaxel |
1420767-25-4 | 25mg |
$ 914.00 | 2023-09-07 | ||
TRC | M320030-5mg |
7-Methyl Docetaxel |
1420767-25-4 | 5mg |
$ 201.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483163-5 mg |
7-Methyl Docetaxel, |
1420767-25-4 | 5mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483163-5mg |
7-Methyl Docetaxel, |
1420767-25-4 | 5mg |
¥2858.00 | 2023-09-05 | ||
TRC | M320030-50mg |
7-Methyl Docetaxel |
1420767-25-4 | 50mg |
$ 1570.00 | 2023-09-07 |
7-Methyl Docetaxel 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
7-Methyl Docetaxelに関する追加情報
Introduction to 7-Methyl Docetaxel (CAS No. 1420767-25-4)
7-Methyl Docetaxel, with the CAS number 1420767-25-4, is a promising derivative of docetaxel, a well-established antineoplastic agent used in the treatment of various cancers. This compound has garnered significant attention in recent years due to its enhanced pharmacological properties and potential for improved therapeutic outcomes. This article provides a comprehensive overview of 7-Methyl Docetaxel, including its chemical structure, mechanism of action, clinical applications, and the latest research findings.
Chemical Structure and Synthesis
7-Methyl Docetaxel is a semi-synthetic taxane derivative that is structurally similar to docetaxel but with a methyl group substitution at the C-7 position. This modification alters the physicochemical properties of the molecule, potentially enhancing its stability and bioavailability. The synthesis of 7-Methyl Docetaxel typically involves a multi-step process starting from natural or semi-synthetic precursors such as 10-deacetylbaccatin III (10-DAB). Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for clinical research and development.
Mechanism of Action
The primary mechanism of action for 7-Methyl Docetaxel is similar to that of docetaxel. It binds to tubulin dimers and promotes microtubule assembly, thereby stabilizing microtubules and preventing their depolymerization. This leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis in cancer cells. However, the methyl group at the C-7 position may confer additional advantages, such as increased affinity for tubulin or reduced susceptibility to multidrug resistance mechanisms. These properties make 7-Methyl Docetaxel a promising candidate for overcoming resistance issues commonly encountered with traditional taxanes.
Clinical Applications
7-Methyl Docetaxel has shown potential in the treatment of various solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and prostate cancer. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and metastasis in animal models. Clinical trials are currently underway to evaluate its safety and efficacy in human patients. Early results from phase I and II trials have been encouraging, with reports of favorable pharmacokinetic profiles and manageable side effects.
Pharmacokinetics and Toxicology
The pharmacokinetic properties of 7-Methyl Docetaxel are an important consideration for its clinical use. Studies have shown that it exhibits good oral bioavailability and a favorable distribution profile, allowing for both intravenous and oral administration. The compound is metabolized primarily by the liver via cytochrome P450 enzymes, with major metabolites being excreted in urine and feces. Toxicological assessments have indicated that 7-Methyl Docetaxel is generally well-tolerated at therapeutic doses, with common side effects including neutropenia, peripheral neuropathy, and alopecia. These side effects are consistent with those observed for other taxane derivatives but may be less severe due to the modified chemical structure.
Latest Research Findings
The ongoing research on 7-Methyl Docetaxel continues to uncover new insights into its potential therapeutic applications. Recent studies have explored its use in combination with other anticancer agents to enhance treatment efficacy and overcome resistance. For example, a study published in the Journal of Medicinal Chemistry reported that combining 7-Methyl Docetaxel with targeted therapies such as tyrosine kinase inhibitors significantly improved tumor response rates in preclinical models of NSCLC. Additionally, research into nanoparticle formulations of 7-Methyl Docetaxel has shown promise in improving drug delivery and reducing systemic toxicity.
FUTURE DIRECTIONS AND CONCLUSIONS
The development of 7-Methyl Docetaxel represents an important step forward in the field of cancer chemotherapy. Its unique chemical structure and enhanced pharmacological properties make it a valuable addition to the arsenal of antineoplastic agents available for treating various cancers. Ongoing clinical trials will provide crucial data on its safety and efficacy in human patients, paving the way for potential regulatory approval and widespread clinical use. As research continues to advance, it is likely that new applications and formulations of 7-Methyl Docetaxel will emerge, further expanding its therapeutic potential.



